3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride
Overview
Description
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is an organic compound with the chemical formula C12H16Cl2N2O It is a derivative of benzamide, featuring a piperidine ring substituted at the 4-position and a chlorine atom at the 3-position of the benzamide ring
Mechanism of Action
Target of Action
The primary target of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
The compound interacts with HIF-1, promoting the transcription and expression of target genes . This accelerates glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment .
Biochemical Pathways
The activation of HIF-1 by this compound affects the glycolytic pathway . This leads to an increase in the rate of glycolysis, providing energy for the proliferation and differentiation of cancer cells .
Result of Action
The activation of HIF-1 and the subsequent upregulation of growth factors lead to the proliferation, differentiation, and adaptation of cancer cells to hypoxic conditions . This could potentially result in the growth and spread of cancerous cells.
Action Environment
The action of this compound is influenced by the hypoxic microenvironment of tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can significantly influence the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with piperidine to form 3-chloro-N-(piperidin-4-yl)benzamide.
Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to form the hydrochloride salt of 3-Chloro-N-(piperidin-4-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted benzamide derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the piperidine ring.
Hydrolysis: 3-chlorobenzoic acid and piperidine.
Scientific Research Applications
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving hypoxia-inducible factor 1 (HIF-1).
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives:
Similar Compounds: Other N-(piperidin-4-yl)benzamide derivatives, such as 2-chloro-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-fluorobenzamide.
Properties
IUPAC Name |
3-chloro-N-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIGRQJLMMEAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349709-02-9 | |
Record name | Benzamide, 3-chloro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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